1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine
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Overview
Description
1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine is a chemical compound that belongs to the class of sulfonylpiperazines It features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a 5-methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonylation: The thiophene derivative is then sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperazine Substitution: The sulfonylated thiophene is reacted with piperazine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with properties such as anti-inflammatory, anti-microbial, and anti-cancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
1-Ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfonyl group and the thiophene ring enhances its potential as a versatile compound in medicinal chemistry and material science .
Properties
IUPAC Name |
1-ethyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-12-6-8-13(9-7-12)17(14,15)11-5-4-10(2)16-11/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCAFDEKHXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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